molecular formula C19H19F3N2O5S B2408248 N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1448027-99-3

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2408248
CAS No.: 1448027-99-3
M. Wt: 444.43
InChI Key: NTSDJMLUMGANDM-UHFFFAOYSA-N
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Description

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholino group, a trifluoromethoxy group, and a benzenesulfonamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromoacetophenone with morpholine to form 4-(2-morpholino-2-oxoethyl)phenyl bromide.

    Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 2-(trifluoromethoxy)benzenesulfonamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-methoxybenzenesulfonamide
  • N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-chlorobenzenesulfonamide
  • N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-bromobenzenesulfonamide

Uniqueness

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in medicinal chemistry for enhancing drug efficacy and selectivity.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O5S/c20-19(21,22)29-16-3-1-2-4-17(16)30(26,27)23-15-7-5-14(6-8-15)13-18(25)24-9-11-28-12-10-24/h1-8,23H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSDJMLUMGANDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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